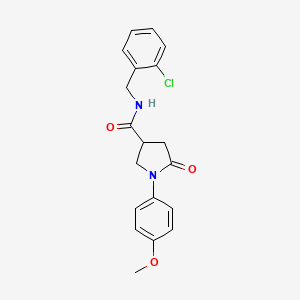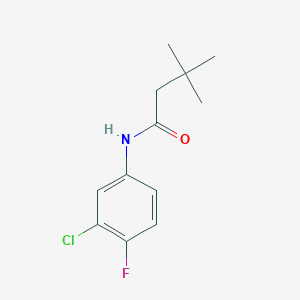
N-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3,3-dimethylbutanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has been studied for its potential in treating neurological disorders.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has shown antibacterial activity and is used in the synthesis of various pharmaceuticals.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents can enhance its stability and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H15ClFNO |
|---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2,3)7-11(16)15-8-4-5-10(14)9(13)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
HVOXXKZZWYEITR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


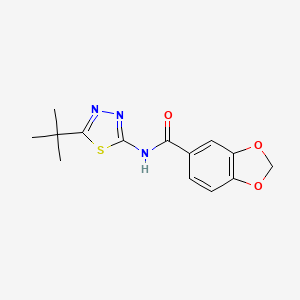
![4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate](/img/structure/B11171424.png)
![4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B11171426.png)
![3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11171432.png)
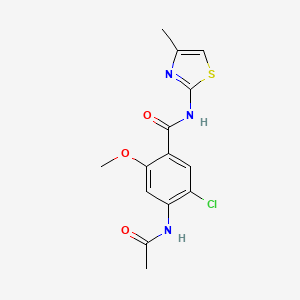
![2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B11171450.png)
![Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11171455.png)
![2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide](/img/structure/B11171460.png)
![N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171466.png)

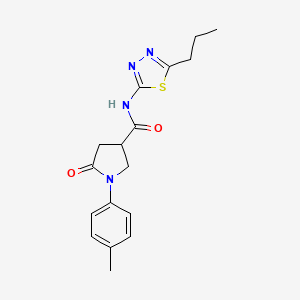
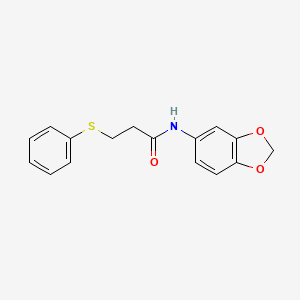
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B11171490.png)
